acetic acid;6-methoxy-2-methyl-1H-inden-1-ol
Description
IUPAC Nomenclature and Molecular Formula Analysis
The compound’s systematic name derives from its two components: acetic acid and 6-methoxy-2-methyl-1H-inden-1-ol. The indenol moiety follows IUPAC rules for bicyclic systems. The parent structure, 1H-inden-1-ol, consists of a fused bicyclic framework with a hydroxyl group at position 1. Substituents include a methoxy group at position 6 and a methyl group at position 2, yielding "6-methoxy-2-methyl-1H-inden-1-ol." The acetic acid component likely interacts via hydrogen bonding or ionic interactions, as observed in cocrystal systems like N-(6-methylpyridin-2-yl)mesitylenesulfonamide-acetic acid adducts.
Molecular Formula :
- 6-Methoxy-2-methyl-1H-inden-1-ol : C₁₁H₁₂O₂
- Base indene (C₉H₈) + methoxy (-OCH₃: +1 O, +1 C) + methyl (-CH₃: +1 C) + hydroxyl (-OH: +1 O).
- Acetic acid : C₂H₄O₂
- Combined system : C₁₃H₁₆O₄ (assuming neutral association).
Comparative analysis with 6-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one (C₁₁H₁₂O₂) confirms the indenol’s oxygenation pattern differs by replacing the ketone with a hydroxyl group.
Stereochemical Configuration and Conformational Isomerism
The indenol core imposes significant stereochemical constraints. The hydroxyl group at position 1 creates a chiral center, leading to enantiomeric forms. For example, (1S,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol demonstrates how bicyclic systems enforce specific stereochemistry. In 6-methoxy-2-methyl-1H-inden-1-ol, the methyl group at position 2 and methoxy at position 6 introduce steric effects that stabilize one conformer over others.
Conformational Analysis :
- The fused bicyclic system restricts free rotation, locking substituents in equatorial or axial orientations.
- Methoxy and methyl groups adopt positions minimizing steric clash, as seen in 6-methoxy-2-methylindan-1-one.
- Hydrogen bonding between the indenol’s hydroxyl and acetic acid’s carbonyl group further stabilizes the cocrystal structure.
Comparative Analysis with Related Indenol Derivatives
Table 1: Structural Comparison of Indenol Derivatives
Key Observations :
- Oxygenation Pattern : Unlike 6-methoxy-2-methylindan-1-one, the hydroxyl group in the target compound enhances hydrogen-bonding capacity, critical for cocrystal formation.
- Stereochemical Utility : The chiral indenol core mirrors cis-1-aminoindan-2-ol’s role in asymmetric catalysis, though substitution patterns dictate reactivity.
- Brominated Analogues : Bromine substitution at C2 (as in ) alters electronic properties but retains conformational rigidity.
Properties
CAS No. |
646507-55-3 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
acetic acid;6-methoxy-2-methyl-1H-inden-1-ol |
InChI |
InChI=1S/C11H12O2.C2H4O2/c1-7-5-8-3-4-9(13-2)6-10(8)11(7)12;1-2(3)4/h3-6,11-12H,1-2H3;1H3,(H,3,4) |
InChI Key |
MEYRZFFRLWQUGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C1O)C=C(C=C2)OC.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
$$
\text{Indanone derivative} \xrightarrow{\text{Reducing agent}} \text{6-Methoxy-2-Methyl-1H-Inden-1-Ol}
$$
Key Steps:
- Starting Material : A methoxy-substituted indanone (or aldehyde) is used as the precursor.
- Reducing Agents :
- Sodium borohydride ($$\text{NaBH}4$$) for mild reductions.
- Lithium aluminum hydride ($$\text{LiAlH}4$$) for stronger reducing conditions.
- Reaction Conditions :
- Solvent: Tetrahydrofuran (THF) or ethanol.
- Temperature: Typically maintained at $$0^\circ \text{C}$$ to ambient temperature.
- Chiral Catalysts : To ensure stereoselectivity, chiral catalysts such as BINAP-Ru complexes may be employed.
Notes:
- Careful control of temperature and reagent concentration is critical to minimize side reactions.
- The use of chiral catalysts ensures the preservation of chirality in the final product.
Cyclization of Substituted Phenylpropanoic Acids
Another method involves cyclization reactions starting from substituted phenylpropanoic acids, followed by functional group modifications.
Reaction Scheme:
$$
\text{Phenylpropanoic acid derivative} \xrightarrow{\text{Cyclization}} \text{Indanone intermediate} \xrightarrow{\text{Reduction}} \text{6-Methoxy-2-Methyl-1H-Inden-1-Ol}
$$
Key Steps:
- Cyclization :
- Reagents: Polyphosphoric acid (PPA) or sulfuric acid.
- Temperature: $$50^\circ \text{C}$$ to $$120^\circ \text{C}$$.
- Duration: Several hours under reflux.
- Reduction :
- As described in Section 1, ketones are reduced using mild or strong reducing agents.
- Purification :
- Crystallization from solvents such as methylene chloride-petroleum ether mixtures.
Notes:
- Cyclization yields depend on the substitution pattern of the starting material.
- Steam distillation may be required to isolate intermediates.
Bischler Rearrangement and Modified Bischler Methods
The Bischler rearrangement is a classical method for synthesizing methoxy-substituted indoles, which can be adapted for indenol derivatives.
Reaction Scheme:
$$
\text{Amino ketone derivative} \xrightarrow{\text{Cyclization}} \text{Methoxy-indole intermediate} \xrightarrow{\text{Functionalization}} \text{6-Methoxy-2-Methyl-1H-Inden-1-Ol}
$$
Key Steps:
- Preparation of Amino Ketones :
- React phenacyl bromides with methoxyaniline derivatives in ethanol with sodium bicarbonate.
- Cyclization :
- Use trifluoroacetic acid (TFA) under inert gas at elevated temperatures ($$100^\circ \text{C}$$).
- Deprotection and Functionalization :
- Treat with potassium hydroxide in methanol to yield the desired indenol structure.
Notes:
- This method provides flexibility in introducing various substituents on the indane ring.
- Reaction yields are generally high but require careful monitoring of side reactions.
Oxidation and Hydrolysis Pathways
Oxidation of methoxy-substituted precursors followed by hydrolysis can also yield the target compound.
Reaction Scheme:
$$
\text{Methoxy-substituted ester} \xrightarrow{\text{Oxidation}} \text{Hydroxy ester} \xrightarrow{\text{Hydrolysis}} \text{6-Methoxy-2-Methyl-1H-Inden-1-Ol}
$$
Key Steps:
- Oxidation :
- Reagents: m-Chloroperbenzoic acid (mCPBA) or potassium permanganate ($$\text{KMnO}_4$$).
- Solvent: Acetone or dichloromethane.
- Hydrolysis :
- Reflux with aqueous sodium hydroxide or acetic acid solutions.
- Purification :
- Column chromatography using silica gel and petroleum ether-methylene chloride mixtures.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Reduction of Ketones/Aldehydes | Methoxy-indanone | NaBH₄, LiAlH₄ | 70–90 | Requires chiral catalysts for stereoselectivity |
| Cyclization | Substituted phenylpropanoic acids | PPA, sulfuric acid | 60–80 | Steam distillation often required |
| Bischler Rearrangement | Amino ketones | TFA, NaHCO₃ | 75–85 | Suitable for diverse substitutions |
| Oxidation-Hydrolysis | Methoxy esters | mCPBA, NaOH | 65–75 | Multi-step process |
Chemical Reactions Analysis
Types of Reactions
Acetic acid;6-methoxy-2-methyl-1H-inden-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitro compounds, Lewis acids as catalysts.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Chemical Properties and Structure
Acetic acid; 6-methoxy-2-methyl-1H-inden-1-ol features an indene structure with a methoxy group and acetic acid functionality. Its molecular formula is , with a molecular weight of 206.24 g/mol. The presence of the methoxy group enhances the compound's reactivity, making it suitable for various chemical reactions, particularly electrophilic substitutions.
Biochemical Research
This compound is utilized in biochemical research to study enzyme interactions and metabolic pathways. Its ability to interact with various biological molecules allows researchers to investigate its effects on enzyme activity and cellular processes.
Synthetic Organic Chemistry
Acetic acid; 6-methoxy-2-methyl-1H-inden-1-ol serves as a versatile building block in synthetic organic chemistry. It can undergo several reactions typical of indene derivatives, including:
- Electrophilic Substitution Reactions : The electron-donating methoxy group increases the reactivity of the indene ring, facilitating various substitution reactions.
Fluorescent Labeling Reagents
The compound can be modified to create derivatives used as fluorescent labeling reagents, which are valuable in biological imaging and tracking studies.
Case Study 1: Enzyme Interaction Studies
Research has demonstrated that acetic acid; 6-methoxy-2-methyl-1H-inden-1-ol can influence enzyme activity significantly. In a study examining its effects on acetylcholinesterase, the compound exhibited notable inhibition activity, suggesting potential applications in neuropharmacology .
Case Study 2: Synthesis of Bioactive Compounds
The compound has been employed as a precursor in synthesizing biologically active marine metabolites. For instance, it has been used in the synthesis of ent-chromazonarol, showcasing its utility in developing pharmacologically relevant compounds .
Mechanism of Action
The mechanism of action of acetic acid;6-methoxy-2-methyl-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Acetic Acid
Acetic acid (CH₃COOH) is a simple carboxylic acid with widespread industrial and biological applications. It is a key component in vinegar (4–8% by volume) and serves as a precursor in synthesizing polymers, solvents, and pharmaceuticals. Its antimicrobial properties make it valuable in food preservation and sanitization .
6-Methoxy-2-Methyl-1H-Inden-1-Ol
6-Methoxy-2-methyl-1H-inden-1-ol is a bicyclic aromatic compound featuring a hydroxyl group at position 1, a methoxy group at position 6, and a methyl group at position 2 on the indene backbone. For instance, (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid derivatives exhibit anti-inflammatory activity with reduced gastrointestinal toxicity compared to indomethacin .
Comparison with Similar Compounds
Acetic Acid vs. Other Organic Acids
Table 1: Physicochemical and Functional Comparison of Acetic Acid with Similar Acids
Acetic acid’s moderate acidity and GRAS status make it preferable for food applications, whereas peracetic acid’s oxidative potency suits high-level disinfection. Formic acid’s lower pH enhances antimicrobial activity but limits biocompatibility .
6-Methoxy-2-Methyl-1H-Inden-1-Ol vs. Anti-Inflammatory Analogs
Table 2: Structural and Functional Comparison with Anti-Inflammatory Agents
- Structural Insights : The methoxy group in 6-methoxy-2-methyl-1H-inden-1-ol may enhance solubility compared to chloro substituents in ’s compound. Methyl groups could increase lipophilicity, affecting membrane permeability .
- Activity : Indomethacin’s p-chlorobenzoyl group boosts potency but increases gastrointestinal toxicity, whereas amide derivatives reduce ulcerogenicity by minimizing direct acid exposure .
Acetic Acid :
- Produced microbially via alcohol dehydrogenase (ADH)-catalyzed ethanol oxidation. Engineered strains with upregulated ADH show 50% higher acetic acid yields but reduced TCA cycle activity, impacting cell growth .
- Viscosity decreases with temperature (1.037 mPa·s at 30°C; 0.457 mPa·s at 100°C), influencing industrial handling .
6-Methoxy-2-Methyl-1H-Inden-1-Ol :
- Synthesis strategies for similar indenyl compounds involve chiral pyrrolidinone intermediates (e.g., ’s route for (–)-actinophyllic acid). Methoxy groups are typically introduced via nucleophilic substitution or methylation .
Biological Activity
Acetic acid; 6-methoxy-2-methyl-1H-inden-1-ol is a compound characterized by its unique molecular structure, which combines an indene core with a methoxy group and carboxylic acid functionality. This combination allows it to exhibit various biological activities, making it a subject of interest in pharmacological and biochemical research.
- Molecular Formula : C12H14O3
- Molecular Weight : 206.24 g/mol
- Structural Characteristics : The compound features an indene structure that is substituted at the 6-position with a methoxy group and at the 1-position with an acetic acid moiety. This configuration enhances its reactivity and interaction with biological systems.
Synthesis
The synthesis of acetic acid; 6-methoxy-2-methyl-1H-inden-1-ol typically involves electrophilic substitution reactions due to the electron-donating properties of the methoxy group. Various synthetic routes have been explored, leading to derivatives that can exhibit differing biological activities.
Antimicrobial Properties
Research indicates that compounds similar to acetic acid; 6-methoxy-2-methyl-1H-inden-1-ol possess significant antimicrobial properties. A study evaluated various indanyl acids, including those structurally related to this compound, against pathogenic microorganisms:
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| 4a | High (S. aureus) | Moderate (E. coli) |
| 5b | Moderate (B. subtilis) | High (K. pneumoniae) |
| 5e | Moderate | Moderate |
Among these, compound 4a demonstrated the highest antibacterial activity against Staphylococcus aureus and Bacillus subtilis, while compound 5c showed notable inhibition against Salmonella typhi and Klebsiella pneumoniae .
Anti-inflammatory Effects
Acetic acid; 6-methoxy-2-methyl-1H-inden-1-ol has also been investigated for its anti-inflammatory potential. Studies on related compounds have shown that they can inhibit pro-inflammatory mediators such as IL-6 and PGE2, suggesting a possible mechanism for reducing inflammation in various conditions .
Cytotoxicity and Safety
Toxicological assessments indicate that while acetic acid; 6-methoxy-2-methyl-1H-inden-1-ol exhibits biological activity, it also presents certain risks. In developmental toxicity studies on mice, high doses led to significant malformations, highlighting the need for careful dosage consideration in therapeutic applications .
Case Studies
One notable case study involved the evaluation of substituted indanyl acids against multiple bacterial strains. The results indicated that specific structural modifications could enhance antimicrobial efficacy while maintaining lower toxicity levels. The study provided insights into structure–activity relationships crucial for developing new therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
